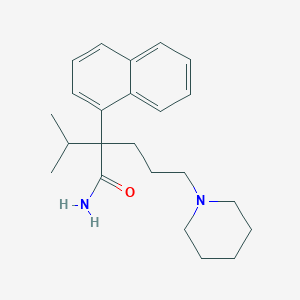
2-octyl-1H-benzimidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several key steps, including nucleophilic substitution reactions and cyclocondensation processes. These methods are designed to introduce specific functional groups or substituents into the benzimidazole core, allowing for the generation of compounds with desired physical and chemical properties. For instance, novel benzimidazole derivatives have been synthesized by reacting 2-(α-hydroxy benzyl) benzimidazole with various reagents, leading to compounds with significant biological activities (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the benzimidazole ring system tends to maintain a planar geometry, which is crucial for its interaction with biological targets. For example, the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole demonstrates the planarity of the benzimidazole core and provides insights into the arrangement of molecules in the crystal lattice (Kaynak et al., 2008).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. These reactions include Schiff base formation, N-C coupling reactions, and interactions with metal ions to form complexes. The chemical behavior of these compounds is influenced by the presence of functional groups and the overall molecular structure. For example, Schiff base reactions involving benzimidazole derivatives and different diamine derivatives have led to the synthesis of compounds with potential antimicrobial activities (Koc et al., 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are critical for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents attached to the benzimidazole core. Studies have shown that certain benzimidazole derivatives exhibit gelation abilities and form stable crystals under specific conditions, indicating their potential as materials for technological applications (Geiger et al., 2017).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis and medicinal chemistry. These properties are influenced by the electronic structure of the benzimidazole moiety and the presence of electron-donating or electron-withdrawing groups. For instance, the synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes illustrate the ability of benzimidazole derivatives to act as ligands in metal coordination complexes, leading to compounds with potential DNA-binding and antiproliferative activities (Paul et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Benzimidazole derivatives, including 2-octyl-1H-benzimidazole, have shown significant antimicrobial and antifungal activities. For instance, benzimidazole derived naphthalimide triazoles exhibited potent antibacterial activities against strains like S. aureus and also demonstrated potent antifungal activities without being toxic to certain cell lines (Luo et al., 2015). Additionally, benzimidazole derivatives have been evaluated for their antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential as clinical drugs for microbial infections and tumor inhibition (Khalifa et al., 2018).
DNA Interaction and Cancer Treatment
- Some benzimidazole derivatives, including variations of 2-octyl-1H-benzimidazole, are active as inhibitors of type I DNA topoisomerases, which play a crucial role in DNA replication and cell cycle progression. This makes them potential candidates for cancer treatment (Alpan et al., 2007). Moreover, benzimidazole compounds have been synthesized and shown to inhibit cell proliferation in cancer cells, offering a pathway for potential anticancer agents (Romero-Castro et al., 2011).
Corrosion Inhibition
- In the field of materials science, benzimidazole derivatives have been studied for their corrosion inhibition properties. For instance, 1-octyl-2-(octylthio)-1H-benzimidazole has exhibited significant corrosion inhibition efficiency on carbon steel in acidic environments, highlighting its potential use in corrosion protection (El-hajjaji et al., 2019).
Antiviral Properties
- Benzimidazole nucleosides, closely related to 2-octyl-1H-benzimidazole, have shown potent inhibitory effects on human cytomegalovirus replication. These compounds can inhibit viral replication through unique mechanisms, making them valuable in the study of antiviral therapies (Biron et al., 2002).
Molecular Docking and Computational Studies
- Benzimidazole derivatives have been subject to molecular docking and computational studies to understand their interaction with biological targets. This research is crucial for designing drugs with specific target affinities and understanding their mechanism of action (Abdel-Motaal et al., 2020).
Propiedades
IUPAC Name |
2-octyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWQHINYNTMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364859 | |
| Record name | 2-octyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-octyl-1H-benzimidazole | |
CAS RN |
13060-24-7 | |
| Record name | 2-octyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



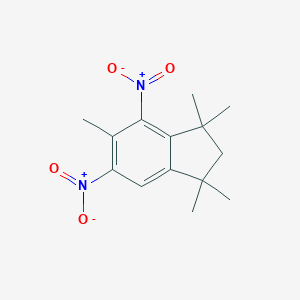
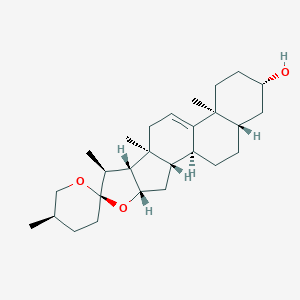
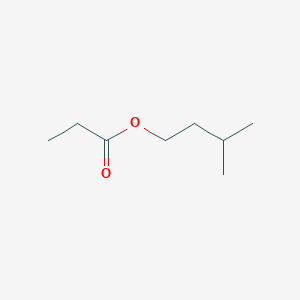



![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
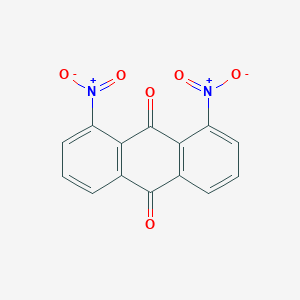

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)


